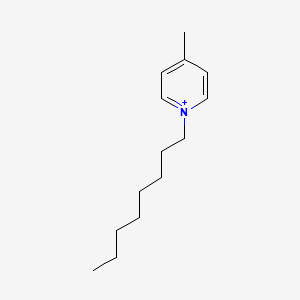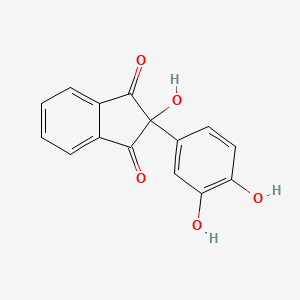
Phenol, 4-nonyl-, zinc salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-nonyl-, zinc salt is a chemical compound that belongs to the family of nonylphenols. Nonylphenols are a group of closely related organic compounds composed of phenol bearing a nine-carbon tail. These compounds are used in various industrial applications due to their surfactant properties .
Vorbereitungsmethoden
The synthesis of phenol, 4-nonyl-, zinc salt typically involves the reaction of 4-nonylphenol with zinc salts under controlled conditions. The preparation methods can vary, but generally, the process involves the following steps:
Synthesis of 4-Nonylphenol: This is achieved by alkylation of phenol with nonene in the presence of an acid catalyst.
Formation of Zinc Salt: The 4-nonylphenol is then reacted with a zinc salt, such as zinc chloride or zinc acetate, to form the zinc salt of 4-nonylphenol.
Analyse Chemischer Reaktionen
Phenol, 4-nonyl-, zinc salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the phenol ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include quinones and hydroquinones .
Wissenschaftliche Forschungsanwendungen
Phenol, 4-nonyl-, zinc salt has several scientific research applications:
Wirkmechanismus
The mechanism of action of phenol, 4-nonyl-, zinc salt involves its interaction with various molecular targets. In catalytic applications, it facilitates the generation of hydroxyl radicals, which are highly reactive and can oxidize organic pollutants . The presence of zinc enhances the catalytic activity by stabilizing the intermediate species and promoting the formation of reactive radicals .
Vergleich Mit ähnlichen Verbindungen
Phenol, 4-nonyl-, zinc salt can be compared with other nonylphenol derivatives, such as:
- Phenol, 2,4-dinonyl-
- Phenol, dinonyl-
- Phenol, 2-methyl-4,6-dinonyl-
- Phenol, isononyl-
- Phenol, 4-methyl-2-nonyl-
These compounds share similar structural features but differ in the position and branching of the nonyl group. This compound is unique due to its specific substitution pattern and the presence of zinc, which imparts distinct catalytic and chemical properties .
Eigenschaften
CAS-Nummer |
74230-03-8 |
|---|---|
Molekularformel |
C30H46O2Zn |
Molekulargewicht |
504.1 g/mol |
IUPAC-Name |
zinc;4-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
UQYXBOKTDPWSCS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
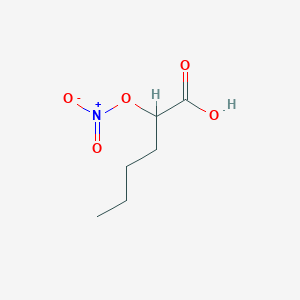



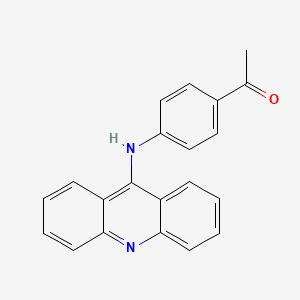
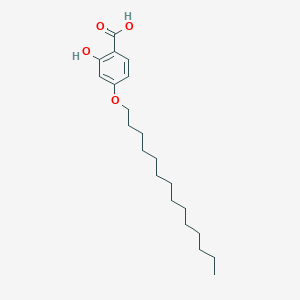
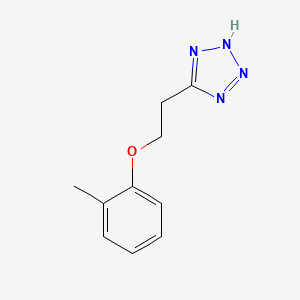



![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
